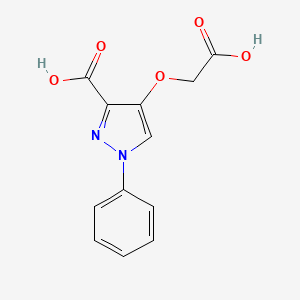

4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Historical Context of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the antipyretic action of pyrazole derivatives in human subjects. Knorr's seminal contribution began when he attempted to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine, which demonstrated analgesic, antipyretic, and antirheumatic properties, thereby stimulating widespread interest in pyrazole chemistry. The foundational synthesis of pyrazole itself was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, establishing the fundamental chemical principles that would guide subsequent developments in this heterocyclic system.

The early twentieth century witnessed significant advances in pyrazole synthesis methodology, most notably the classical method developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This period also saw the emergence of systematic approaches to pyrazole functionalization, including the Knorr-type reactions involving the condensation of 1,3-diketones with hydrazine derivatives, which became cornerstone methodologies for accessing substituted pyrazole derivatives. The evolution of pyrazole chemistry during this era established the theoretical and practical framework within which modern compounds like this compound would eventually be conceptualized and synthesized.

The mid-twentieth century marked a crucial turning point with the isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954, who discovered 3-n-nonylpyrazole from Houttuynia Cordata, fundamentally challenging the prevailing assumption that pyrazoles could not occur naturally. This discovery was followed in 1959 by the isolation of 1-pyrazolyl-alanine from watermelon seeds, further expanding the recognized biological relevance of pyrazole-containing compounds. These discoveries established pyrazoles as naturally occurring alkaloids with unique pharmacological effects on human beings, providing the scientific foundation for the extensive medicinal chemistry research that would characterize subsequent decades of pyrazole development.

Discovery and Initial Characterization

The specific compound this compound represents a sophisticated synthetic achievement within the broader context of pyrazole derivative development, though detailed historical records of its initial discovery and characterization remain limited in the available literature. The compound is characterized by its precise molecular identity, defined by the molecular formula C₁₂H₁₀N₂O₅, indicating twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and five oxygen atoms arranged in a specific three-dimensional configuration. The chemical structure incorporates a central pyrazole ring system with strategic substitution patterns that include a phenyl group attached at the nitrogen-1 position and carboxylic acid functionalities positioned at strategic locations on the heterocyclic framework.

The structural complexity of this compound is evident in its standardized chemical representations, including the Simplified Molecular-Input Line-Entry System notation: C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)O, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier representation further confirms the structural details: InChI=1S/C12H10N2O5/c15-10(16)7-19-9-6-14(13-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18), demonstrating the precise atomic connectivity and stereochemical arrangements that define this particular heterocyclic architecture. These standardized representations facilitate accurate communication of structural information across diverse chemical databases and research platforms.

The compound's registration in chemical databases with the Chemical Abstracts Service number 1423026-99-6 indicates its formal recognition within the global chemical literature, though specific details regarding its initial synthesis, characterization methodologies, and discovery timeline require further investigation through specialized chemical databases and synthetic chemistry literature. The molecular weight of 262.22 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive heterocycles, suggesting potential applications in medicinal chemistry research and development programs.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned pyrazole derivatives, including complex structures like this compound, at the forefront of medicinal chemistry and drug discovery initiatives. The recognition of pyrazole as an emerging privileged scaffold in drug discovery has been solidly established, with the five-membered 1,2-diazole being found in several approved drugs and bioactive natural products. The number of drugs containing a pyrazole nucleus has increased significantly in the last decade, with notable examples including ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for human immunodeficiency virus therapy, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction.

The structural features of this compound align with contemporary trends in medicinal chemistry that emphasize the incorporation of multiple functional groups to optimize pharmacological properties. The presence of two carboxylic acid functionalities provides opportunities for hydrogen bonding interactions with biological targets, while the phenyl substitution pattern offers hydrophobic interactions that can enhance binding affinity and selectivity. Recent research has demonstrated that aniline-derived pyrazole compounds exhibit potent antibacterial activity with selective efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, suggesting that appropriately substituted pyrazole derivatives possess significant therapeutic potential.

The contemporary research landscape has also witnessed extensive investigation of pyrazole derivatives for their diverse biological activities, including antitumor, herbicidal, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitor activities. This broad spectrum of biological activities has positioned pyrazole chemistry as a central focus in pharmaceutical research programs worldwide, with numerous derivatives currently at various stages of preclinical and clinical development. The structural complexity of compounds like this compound represents the sophisticated molecular design strategies employed by contemporary medicinal chemists to optimize both potency and selectivity in therapeutic applications.

Importance of Substituted Pyrazoles in Scientific Literature

The scientific literature has extensively documented the fundamental importance of substituted pyrazoles as versatile building blocks in organic synthesis and medicinal chemistry applications. Pyrazoles constitute a class of heterocyclic compounds that have generated significant research interest due to their unique combination of chemical stability, synthetic accessibility, and biological activity profiles. The five-membered aromatic ring structure consisting of two vicinal nitrogen atoms, acidic pyrrole-like nitrogen with aromatic electron pairs, and pyridine-like nitrogen atoms provides a foundation for diverse chemical modifications that can fine-tune pharmacological properties.

The amphoteric properties of unsubstituted pyrazoles, acting as both acids and bases due to the presence of nitrogen atoms, create opportunities for strategic functionalization that can modulate biological activity. The acidic pyrrole-like nitrogen-hydrogen group readily donates protons, while the pyridine-like nitrogen readily accepts protons, with basic character typically predominating in most structural contexts. Substitutions on the pyrazole ring can significantly modulate these properties, as electron-donating groups have been shown to increase the acidity of the pyrrole-like nitrogen-hydrogen group, thereby influencing both chemical reactivity and biological interactions.

Recent synthetic advances have enabled the preparation of increasingly complex pyrazole derivatives through diverse methodological approaches, including reactions of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines. The development of green chemistry protocols, such as nano-zinc oxide catalyzed syntheses achieving excellent yields with short reaction times and simplified work-up procedures, has enhanced the practical accessibility of substituted pyrazoles for research applications. These methodological advances have facilitated the exploration of structure-activity relationships within pyrazole derivatives, contributing to the identification of lead compounds for pharmaceutical development.

The biological significance of substituted pyrazoles extends beyond traditional pharmaceutical applications to include agricultural chemistry, where pyrazole moieties are incorporated into pesticides as fungicides, insecticides, and herbicides. Notable examples include fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad, demonstrating the versatility of the pyrazole scaffold across diverse application domains. The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the manufacture of six commercial fungicides that function as succinate dehydrogenase inhibitors, illustrating the continued relevance of pyrazole chemistry in contemporary agricultural applications.

Properties

IUPAC Name |

4-(carboxymethoxy)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-10(16)7-19-9-6-14(13-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBCLGBJJXQTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carboxymethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethoxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The phenyl group may participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Biological Activity

4-(Carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activity, and structure-activity relationship (SAR) of this compound, supported by recent research findings.

- Molecular Formula : C12H10N2O5

- Molecular Weight : 262.21 g/mol

- CAS Number : 1423026-99-6

- SMILES Notation : C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)

Synthesis of this compound

The synthesis of this compound involves multi-step reactions starting from readily available pyrazole derivatives. The typical synthetic route includes:

- Formation of the pyrazole ring.

- Introduction of carboxymethoxy and carboxylic acid functional groups through nucleophilic substitutions and condensation reactions.

Antioxidant Activity

Recent studies have shown that pyrazole derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. In vitro assays indicated that certain derivatives can act as potent inhibitors, with IC50 values comparable to established drugs like febuxostat .

Anti-inflammatory Activity

This compound has demonstrated promising anti-inflammatory effects. Research has indicated that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vivo studies using carrageenan-induced paw edema models confirmed its efficacy in reducing inflammation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have highlighted the role of these compounds in targeting cancer cell lines, although further investigation is needed to fully understand their mechanisms of action .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the phenyl ring and the introduction of various substituents can significantly affect its biological activity. For instance:

- Substituents at specific positions on the phenyl ring enhance anti-inflammatory potency.

- The presence of electron-withdrawing groups increases antioxidant activity.

Case Studies

Q & A

Q. What are the recommended synthetic routes for 4-(carboxymethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, and what critical steps influence yield?

The compound is typically synthesized via multi-step reactions involving condensation, cyclization, or functionalization of pyrazole precursors. For example:

- Key step : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under controlled conditions to introduce the carboxymethoxy group .

- Yield optimization : Temperature control (70–80°C) and solvent selection (e.g., DMF or THF) significantly impact reaction efficiency. Impurities from incomplete cyclization can be minimized by refluxing in acidic media .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- ¹H-NMR : Peaks at δ 12.3–13.10 ppm (broad singlet) confirm the carboxylic acid proton. Aromatic protons from the phenyl group appear as multiplets between δ 7.2–7.8 ppm .

- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretching of carboxylic acid) and ~1625 cm⁻¹ (C=N pyrazole ring) validate the structure .

- LC-MS : Molecular ion peaks (e.g., m/z 371 [M+H]⁺) confirm molecular weight .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous solutions, adjust pH to deprotonate the carboxylic acid group .

- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carboxymethoxy group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations assess electronic properties:

- Electron delocalization : The phenyl group enhances resonance stabilization, reducing electrophilic susceptibility at the pyrazole ring’s N1 position .

- Acid dissociation constant (pKa) : The carboxylic acid group has a predicted pKa of ~2.5, favoring deprotonation in physiological conditions, which influences binding in biological assays .

Q. What strategies resolve contradictions in biological activity data across different assays?

Q. How does the carboxymethoxy group influence binding affinity in target proteins, and what structural analogs enhance potency?

Q. What advanced analytical techniques are used to quantify trace impurities in synthesized batches?

- HPLC-PDA : Detect impurities at <0.1% levels using a C18 column with acetonitrile/water gradient elution .

- Elemental analysis : Confirm purity (>98%) by matching experimental C/H/N/O percentages to theoretical values .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .

- Toxicity screening : Follow GHS Category 4 protocols (oral/dermal/inhalation) for acute toxicity assessments, using in vitro models (e.g., HepG2 cells) before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.